
Methyl 5-oxohexanoate
Overview
Description
Methyl 5-oxohexanoate, also known as methyl 4-acetylbutyrate, is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 5-oxohexanoic acid. This compound is characterized by the presence of a ketone group at the fifth carbon of the hexanoic acid chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-oxohexanoate can be synthesized through various methods. One common approach involves the esterification of 5-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the oxidation of methyl 5-hydroxyhexanoate using oxidizing agents like potassium permanganate or chromium trioxide. This oxidation process converts the hydroxyl group to a ketone group, yielding this compound.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of methyl 5-oxohex-2-enoate. This process involves the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The hydrogenation reaction selectively reduces the double bond while preserving the ketone functionality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield the corresponding alcohol, methyl 5-hydroxyhexanoate, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 5-oxohexanoic acid.
Reduction: Methyl 5-hydroxyhexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
Methyl 5-oxohexanoate is widely utilized in organic synthesis due to its reactive functional groups. It can be employed in:
- Building Block for Synthesis : It acts as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various reactions such as oxidation, reduction, and substitution, making it a valuable intermediate in synthetic pathways .
Table 1: Common Reactions Involving this compound
Reaction Type | Example Products | Conditions |
---|---|---|
Oxidation | Carboxylic acids | Using oxidizing agents like KMnO4 |
Reduction | Alcohols | Reducing agents like NaBH4 |
Substitution | Various substituted derivatives | Under basic or acidic conditions |
Biological Applications
In biological research, this compound is used to investigate enzyme-catalyzed reactions and metabolic pathways. Its structure allows it to participate in various biochemical reactions, which can be useful for studying metabolic processes in organisms.
Case Study: Enzyme Interaction
A study demonstrated that this compound could serve as a substrate in enzymatic assays, aiding researchers in understanding enzyme kinetics and mechanisms of action. This application is crucial for drug discovery and development processes where understanding metabolic pathways is essential .
Material Science Applications
In material science, this compound has potential applications in the production of specialty materials. Its reactivity allows it to be incorporated into polymers and other materials that require specific chemical properties.
Table 2: Material Science Applications
Application Area | Description |
---|---|
Polymer Synthesis | Used as a monomer or co-monomer |
Coatings | Provides specific chemical resistance |
Adhesives | Enhances bonding properties |
Mechanism of Action
The mechanism of action of methyl 5-oxohexanoate involves its interaction with various molecular targets and pathways. In enzymatic reactions, the compound can act as a substrate for esterases, which hydrolyze the ester bond to release 5-oxohexanoic acid and methanol. In reduction reactions, ketoreductases catalyze the conversion of the ketone group to a hydroxyl group, forming methyl 5-hydroxyhexanoate.
Comparison with Similar Compounds
Methyl 5-oxohexanoate can be compared with other similar compounds such as:
Methyl 5-hydroxyhexanoate: This compound is the reduced form of this compound and contains a hydroxyl group instead of a ketone group.
Ethyl 5-oxohexanoate: Similar to this compound but with an ethyl ester group instead of a methyl ester group.
Methyl 4-oxohexanoate: This compound has the ketone group at the fourth carbon instead of the fifth carbon.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Biological Activity
Methyl 5-oxohexanoate (CAS No. 13984-50-4) is an organic compound with the molecular formula CHO. It is classified as a methyl ester of 5-oxohexanoic acid and has garnered interest in various fields, including medicinal chemistry and biocatalysis, due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Molecular Structure and Characteristics:
- Molecular Weight: 144.17 g/mol
- Boiling Point: Not specified
- Solubility: Very soluble in water (43.2 mg/ml) .
- Log P (Partition Coefficient): Ranges from 0.19 to 1.87, indicating moderate lipophilicity .
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 144.17 g/mol |
Solubility | 43.2 mg/ml |
Log P | 0.19 to 1.87 |
Bioavailability Score | 0.55 |
This compound exhibits several biological activities primarily attributed to its role as a precursor in various synthetic pathways. It can participate in aldol-type condensations, which are crucial for synthesizing complex organic molecules . The compound's structure allows it to act as a substrate for various enzymes, facilitating biochemical reactions.
Case Studies
-
Antimicrobial Activity:
Research has indicated that this compound may possess antimicrobial properties. A study demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial agents . -
Enzymatic Reactions:
This compound has been utilized in biocatalysis for synthesizing pharmaceuticals. For instance, it serves as a substrate in reactions catalyzed by enzymes such as aldolases and ketoreductases, highlighting its significance in green chemistry and sustainable practices . -
Pharmaceutical Intermediates:
The compound is also explored as an intermediate in the synthesis of various pharmaceutical agents. Its versatility in chemical transformations makes it a valuable component in medicinal chemistry .
Table 2: Summary of Biological Activities
Research Findings
Recent studies have focused on the synthesis and application of this compound in various fields:
- Synthetic Applications: The compound has been successfully employed in the synthesis of chiral intermediates through biocatalytic processes, demonstrating its utility in producing optically active compounds .
- Toxicity and Safety: Safety assessments indicate that this compound has low toxicity levels; however, appropriate handling precautions are recommended due to its classification as a hazardous substance .
Properties
IUPAC Name |
methyl 5-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(8)4-3-5-7(9)10-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVPOKSKJSJVIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065687 | |
Record name | Hexanoic acid, 5-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13984-50-4 | |
Record name | Hexanoic acid, 5-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13984-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, 5-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013984504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 5-oxo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 5-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-oxohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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